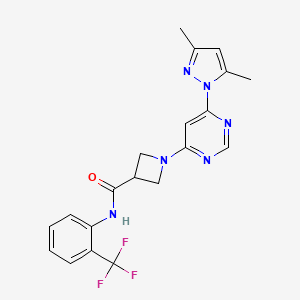
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C20H19F3N6O and its molecular weight is 416.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-3-carboxamide , hereafter referred to as Compound A , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of Compound A, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound A is characterized by a complex structure that includes a pyrimidine ring, a pyrazole moiety, and an azetidine carboxamide. The trifluoromethyl group enhances its lipophilicity, potentially influencing its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅F₃N₄O |
| Molecular Weight | 329.30 g/mol |
| CAS Number | Not available |
The biological activity of Compound A is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cellular signaling pathways. The presence of the pyrazole and pyrimidine rings is known to enhance binding affinity to various receptors.
Antitumor Activity
Recent studies have demonstrated that Compound A exhibits significant antitumor activity against various cancer cell lines. For instance, in vitro assays showed that it effectively inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. This potency is comparable to established chemotherapeutic agents such as doxorubicin.
Antimicrobial Activity
Compound A has also been evaluated for its antimicrobial properties. It demonstrated moderate activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. This suggests potential applications in treating bacterial infections, although further optimization is required for enhanced efficacy.
Anti-inflammatory Effects
In addition to its antitumor and antimicrobial properties, Compound A has shown promising anti-inflammatory effects in preclinical models. It significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential use in inflammatory diseases.
Study 1: Antitumor Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized Compound A and evaluated its effects on various cancer cell lines. The results indicated that Compound A induced apoptosis in MCF-7 cells through activation of the caspase pathway, suggesting a mechanism involving programmed cell death .
Study 2: Antimicrobial Activity
A separate investigation assessed the antimicrobial efficacy of Compound A against clinical isolates of Staphylococcus aureus. The compound was found to disrupt bacterial cell wall synthesis, leading to cell lysis and death .
Properties
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O/c1-12-7-13(2)29(27-12)18-8-17(24-11-25-18)28-9-14(10-28)19(30)26-16-6-4-3-5-15(16)20(21,22)23/h3-8,11,14H,9-10H2,1-2H3,(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVWWXXOLHJWRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NC4=CC=CC=C4C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














